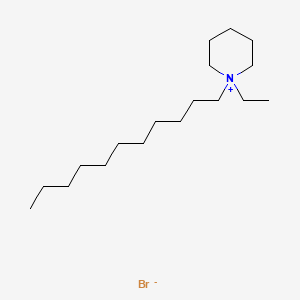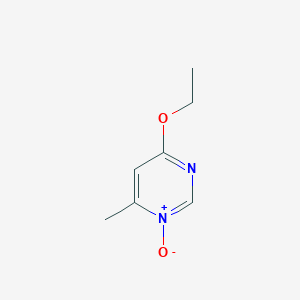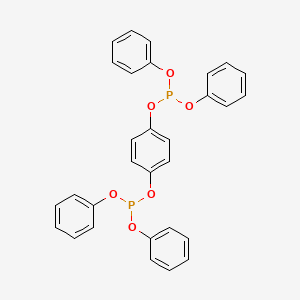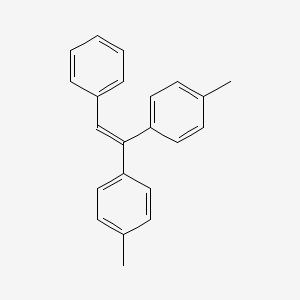![molecular formula C19H22ClNO4S2 B14608839 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate CAS No. 60896-37-9](/img/structure/B14608839.png)
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate is a chemical compound that belongs to the class of organothianthrenium salts. These compounds are characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. The unique structural characteristics and chemical behaviors of organothianthrenium salts make them attractive precursors for various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
The synthesis of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate typically involves the reaction of thianthrene with cyclohexylmethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods for organothianthrenium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Scientific Research Applications
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in bioconjugation techniques to modify proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate involves its ability to undergo various chemical transformations, which can modify the structure and function of target molecules. The compound’s molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved in its action include covalent modification of target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate can be compared with other similar compounds, such as:
Vinyl thianthrenium tetrafluoroborate: This compound is used as a vinylating reagent and has unique properties and reactivity profiles.
5-Vinylthianthrenium tetrafluoroborate: Known for its use in cross-coupling reactions and as a versatile tool for further functionalization of substrates.
The uniqueness of this compound lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
60896-37-9 |
|---|---|
Molecular Formula |
C19H22ClNO4S2 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)thianthren-5-ium-5-amine;perchlorate |
InChI |
InChI=1S/C19H22NS2.ClHO4/c1-2-8-15(9-3-1)14-20-22-18-12-6-4-10-16(18)21-17-11-5-7-13-19(17)22;2-1(3,4)5/h4-7,10-13,15,20H,1-3,8-9,14H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FCTULFHFFDOFEU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)CN[S+]2C3=CC=CC=C3SC4=CC=CC=C42.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)







![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

